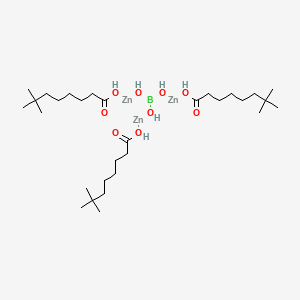

boric acid;7,7-dimethyloctanoic acid;zinc

Description

Boric acid (H₃BO₃), 7,7-dimethyloctanoic acid (C₁₀H₂₀O₂, neodecanoic acid), and zinc (Zn) are distinct compounds with unique chemical properties and applications. This article compares their structural, functional, and industrial attributes, supported by empirical data and research findings.

Properties

CAS No. |

70801-03-5 |

|---|---|

Molecular Formula |

C30H63BO9Zn3 |

Molecular Weight |

774.8 g/mol |

IUPAC Name |

boric acid;7,7-dimethyloctanoic acid;zinc |

InChI |

InChI=1S/3C10H20O2.BH3O3.3Zn/c3*1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;;;/h3*4-8H2,1-3H3,(H,11,12);2-4H;;; |

InChI Key |

KYPGYGLDJOXYCB-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn].[Zn].[Zn] |

Origin of Product |

United States |

Preparation Methods

Overview

Zinc borate hydrates, such as zinc borate 3.5-hydrate (chemical formula approximately $$2ZnO \cdot 3B2O3 \cdot 7H_2O$$), are industrially significant compounds used as flame retardants, biocides, and in various materials. Their preparation involves aqueous reactions of boric acid, borax, and zinc salts under controlled temperature and stirring conditions.

Detailed Preparation Method (Based on Patent CN103964455A)

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve boric acid in water to prepare boric acid solution | Water temperature: 80-90 °C |

| 2 | Warm boric acid solution to 80-90 °C, add borax, stir and dissolve | Temperature elevated to ~90 °C |

| 3 | Add zinc nitrate to the solution, stir vigorously (100 rpm), and maintain insulation reaction | Reaction temperature: 85-95 °C; Time: 5-7 h |

| 4 | Filter the hot reaction mixture, wash crystals 3 times at 40-60 °C | - |

| 5 | Dry the product at 98-110 °C and pulverize | - |

| Component | Weight Ratio Range (grams) | Reaction Solution Concentration (%) | Notes |

|---|---|---|---|

| Boric acid | 12-22 | 7-11% in solution | Dissolved in water |

| Water | 180-200 | - | Temperature 80-90 °C |

| Borax | 95-113 | 23-25% preferred | Added after boric acid |

| Zinc nitrate | 97-110 | 24-26% preferred | Added last, vigorous stirring |

- Whiteness of zinc borate product: >98.5%, up to 99.7%

- Particle size (D50): 2-6 μm, typically around 3.8-4.6 μm

- Reaction time: 5-7 hours

- Energy consumption: Low due to moderate temperature and short reaction time

Example Embodiment (Embodiment 1):

| Component | Amount (g) | Temperature (°C) | Reaction Time (h) | Product Whiteness (%) | Particle Size (μm) |

|---|---|---|---|---|---|

| Boric acid | 18 | 85 | 6 | 99.0 | 3.89 |

| Water | 190 | 85 | - | - | - |

| Borax | 100 | 90 | - | - | - |

| Zinc nitrate | 100 | 90 | - | - | - |

This method is noted for simplicity, stability, short reaction time, and low energy consumption, reducing production costs significantly.

Preparation of Antivirotic Compositions Containing Boric Acid and Zinc

Overview

Antivirotic compositions incorporating boric acid and zinc have been developed for medical applications, such as treating papillomavirus-related diseases. These compositions often include citric acid and other additives to enhance antiviral efficacy.

Preparation Forms and Methods

- Injection

- Tablets

- Percutaneous agents (transdermal creams)

| Form | Boric Acid (wt%) | Citric Acid (wt%) | Zinc (wt%) | Other Ingredients |

|---|---|---|---|---|

| Injection | 3 | 2 | 0.1 | Aqua sterilisa 100% |

| Tablet | 5 | 2 | 0.1 | Lactose 30%, Magnesium stearate 5%, Na starch glycolate 10% |

| Percutaneous | 5 | 2 | 0.1 | Ethanol solvent, stearic acid (13% in cream oil phase) |

- Ingredients are mixed in appropriate containers with controlled temperature (30-60 °C) for tablets.

- Percutaneous agents are prepared by dissolving components in ethanol, followed by freeze-protection and sediment collection.

- Active components are combined with pharmaceutical carriers, adjuvants, or excipients as needed.

- The combination of boric acid, citric acid, and zinc exhibits enhanced suppression of papillomavirus protein expression.

- Suitable for treating warts, condyloma acuminatum, and cervical cancer caused by papillomavirus.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

The compound “boric acid;7,7-dimethyloctanoic acid;zinc” can undergo various chemical reactions, including:

Oxidation: The zinc component can be oxidized to form zinc oxide.

Reduction: Boric acid can be reduced to form boron compounds.

Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, chloroform.

Major Products

Zinc Oxide: Formed from the oxidation of zinc.

Boron Compounds: Formed from the reduction of boric acid.

Substituted Derivatives: Formed from substitution reactions involving 7,7-dimethyloctanoic acid.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in wound healing and as a component in topical formulations.

Industry: Utilized in the production of adhesives, coatings, and flame retardants

Mechanism of Action

The mechanism by which the compound exerts its effects involves the interaction of its components with molecular targets. For example:

Boric Acid: Acts as an antiseptic by disrupting the cell membranes of microorganisms.

7,7-Dimethyloctanoic Acid: Enhances the adhesive properties by forming strong bonds with surfaces.

Zinc: Plays a role in enzyme function and immune response by acting as a cofactor for various enzymes.

Comparison with Similar Compounds

Detailed Introduction of Compounds

Boric Acid

- Chemical Structure : A weak Lewis acid composed of boron, oxygen, and hydrogen (H₃BO₃) .

- Applications :

- Agriculture : Enhances nutrient uptake in plants (e.g., nitrogen, phosphorus, potassium) when co-applied with zinc sulfate .

- Catalysis : Facilitates amide synthesis in reactions with benzoic acid and urea .

- Safety : Chronic exposure risks include skin irritation and reproductive toxicity; regulated under environmental guidelines (e.g., groundwater contamination) .

7,7-Dimethyloctanoic Acid (Neodecanoic Acid)

- Chemical Structure : Branched carboxylic acid (C₁₀H₂₀O₂) with a tertiary carbon backbone .

- Applications: Coordination Chemistry: Forms zinc neodecanoate (C₂₀H₄₀O₄Zn), a catalyst used in polymerization and corrosion inhibition . Industrial Use: Rare earth neodecanoate salts are employed in coatings and stabilizers .

Zinc and Its Compounds

- Elemental Zinc (Zn) : Essential micronutrient in plant metabolism (e.g., enzyme activation) .

- Zinc Sulfate (ZnSO₄) :

- Zinc Borate (4ZnO·B₂O₃·H₂O): Synthesis: Produced via hydrothermal reaction of zinc oxide and boric acid . Applications: Flame retardant in textiles and plastics .

Functional Roles in Agriculture

Key Findings :

Key Findings :

- Boric acid’s catalytic efficiency in amide synthesis is lower than phosphoric acid but requires simpler conditions .

- Zinc borate synthesis is pH- and temperature-dependent, with smaller ZnO particles accelerating dissolution in H₃BO₃ .

Toxicity and Environmental Impact

Biological Activity

The compound "boric acid; 7,7-dimethyloctanoic acid; zinc" is a complex mixture that combines the properties of three distinct components: boric acid, 7,7-dimethyloctanoic acid, and zinc. Each of these components contributes to a range of biological activities, making this compound of interest in various fields, including medicine, agriculture, and materials science. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

- Boric Acid : A weak acid with the formula B(OH)₃, known for its antiseptic and antifungal properties.

- 7,7-Dimethyloctanoic Acid : A branched-chain fatty acid (C₁₁H₂₂O₂) used in synthesizing surfactants and other intermediates.

- Zinc : An essential trace element (Zn) that plays critical roles in enzymatic reactions and immune function.

Molecular Characteristics

| Component | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Boric Acid | B(OH)₃ | 61.83 | Antiseptic, antifungal |

| 7,7-Dimethyloctanoic Acid | C₁₁H₂₂O₂ | 186.29 | Surfactant synthesis |

| Zinc | Zn | 65.38 | Essential for biological functions |

| Combined Compound | C₃₀H₆₃BO₉Zn₃ | 774.8 | Potential synergistic effects |

Antiseptic and Antifungal Properties

Boric acid has been extensively studied for its antiseptic properties. It is effective against various fungal infections and is often used in treating conditions such as vaginitis caused by non-albicans Candida species. A review of multiple studies indicated mycologic cure rates ranging from 40% to 100% when boric acid was used as a treatment option .

Anti-inflammatory Effects

Research has shown that boric acid may have anti-inflammatory effects beneficial in treating arthritis. In animal studies, boron compounds have been associated with improved healing processes in tendon injuries. Specifically, a study involving rats demonstrated that oral administration of boric acid significantly enhanced the healing of Achilles tendons compared to control groups .

Role of Zinc

Zinc is crucial for numerous biological functions, including:

- Immune Response : Zinc deficiency can lead to impaired immune function.

- Protein Synthesis : It is a cofactor for many enzymes involved in protein synthesis.

- Wound Healing : Zinc plays a vital role in skin health and wound repair.

Synergistic Effects

The combination of boric acid with zinc may produce synergistic effects that enhance the overall biological activity of the compound. For instance, zinc's role in immune modulation can complement boric acid's antifungal properties, potentially leading to improved therapeutic outcomes in infections resistant to conventional treatments.

Case Study 1: Treatment of Vaginitis

In a clinical trial comparing boric acid to conventional antifungal treatments (nystatin and fluconazole), patients treated with boric acid showed significant improvements in symptoms associated with recurrent vaginitis caused by azole-resistant strains . The study highlighted the safety profile of boric acid with minimal adverse effects reported.

Case Study 2: Tendon Healing in Rats

An animal study assessed the impact of different dosages of oral boric acid on tendon healing. The results indicated that groups receiving oral doses (4 mg/kg/day and 8 mg/kg/day) exhibited superior histopathological outcomes compared to control groups without treatment. The findings suggest that boric acid can enhance collagen organization and vascularization at the injury site .

Q & A

Q. What are the established methods for synthesizing zinc borate in laboratory settings?

Zinc borate synthesis typically involves hydrothermal reactions between boric acid and zinc oxide. Key parameters include maintaining a pH >6, reaction temperatures (80–100°C), and stoichiometric ratios of B₂O₃/ZnO. Methodological steps include sequential boric acid addition to control pH, followed by characterization via FTIR, XRD, and SEM to confirm crystallinity and particle morphology .

Q. How do researchers characterize the structural and thermal properties of zinc borate compounds?

Structural analysis employs XRD to identify crystalline phases (e.g., 4ZnO·B₂O₃·H₂O), FTIR for boron-oxygen bonding verification, and SEM/EDS for elemental mapping. Thermal stability is assessed via TGA, revealing dehydration and decomposition patterns critical for applications like flame retardancy .

Q. What methodological approaches determine optimal zinc and boron concentrations in agricultural studies?

Factorial designs with varying zinc sulfate (0–200 mg/L) and boric acid (0–1000 mg/L) levels are used to evaluate synergistic effects on crop physiology. For example, olive fruit quality improved significantly at 0.6% ZnSO₄ + 0.6% boric acid, assessed via pulp:stone ratio and nutrient analysis .

Advanced Research Questions

Q. How can researchers investigate the synergistic effects of zinc and boron in plant physiological processes?

Zinc (via carbonic anhydrase) and boron (via cell wall integrity) synergistically enhance photosynthesis and fruit development. Methodologies include foliar application trials with controlled nutrient sprays, coupled with enzyme activity assays (e.g., chlorophyll biosynthesis) and nutrient uptake profiling using ICP-MS .

Q. What strategies assess environmental contamination risks from boric acid and zinc compounds?

Groundwater monitoring involves ion chromatography for boron quantification and atomic absorption spectroscopy for zinc. Compliance studies (e.g., fertilizer quality) use statistical frameworks to evaluate non-conformance rates (e.g., 42% non-compliant boric acid samples in agricultural hubs) .

Q. What experimental designs optimize zinc borate synthesis for specific material properties?

Box-Behnken experimental designs optimize reaction parameters (temperature, time, B₂O₃/ZnO ratio) to maximize yield and particle uniformity. Kinetic studies model activation energy (Arrhenius plots) and agitation effects to refine scalability for industrial-grade flame retardants .

Q. How should contradictory data in zinc borate characterization (e.g., thermal stability) be resolved?

Cross-validation using complementary techniques is critical. For instance, discrepancies in TGA mass loss curves (e.g., hydration vs. decomposition) are resolved via coupled FTIR-MS to identify evolved gases, ensuring accurate interpretation of thermal behavior .

Q. What regulatory guidelines must be considered when handling boric acid-zinc compounds in research?

Compliance with EPA 40 CFR 721.3031–3032 is mandatory for zinc borate derivatives. Protocols include hazard assessments for reproductive toxicity (boric acid) and aquatic ecotoxicity (zinc), requiring institutional review boards to approve disposal and handling procedures .

Notes

- 7,7-Dimethyloctanoic Acid : Limited evidence precludes detailed FAQs. For structural analysis, consult NIST Chemistry WebBook (SRD 69) for IR/NMR spectral data .

- Data Gaps : Industrial-scale zinc borate production and advanced catalytic applications require further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.